molecular formula C18H19NO2 B15394073 N-(2-(2,4,5-Trimethylbenzoyl)phenyl)acetamide

N-(2-(2,4,5-Trimethylbenzoyl)phenyl)acetamide

Cat. No.: B15394073
M. Wt: 281.3 g/mol
InChI Key: WOPGGMPVJPPQPH-UHFFFAOYSA-N
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Description

N-(2-(2,4,5-Trimethylbenzoyl)phenyl)acetamide is a benzoyl-substituted phenylacetamide derivative characterized by a 2,4,5-trimethylbenzoyl moiety attached to the phenyl ring of the acetamide scaffold.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-[2-(2,4,5-trimethylbenzoyl)phenyl]acetamide

InChI

InChI=1S/C18H19NO2/c1-11-9-13(3)16(10-12(11)2)18(21)15-7-5-6-8-17(15)19-14(4)20/h5-10H,1-4H3,(H,19,20)

InChI Key

WOPGGMPVJPPQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2NC(=O)C)C

Origin of Product

United States

Biological Activity

N-(2-(2,4,5-Trimethylbenzoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticonvulsant, and potential antipsychotic properties. The synthesis, structure-activity relationships, and mechanisms of action are also discussed.

Chemical Structure and Synthesis

This compound belongs to the class of phenylacetamides, which have been shown to exhibit various biological activities. The synthesis typically involves acylation reactions where an acetamide is formed through the reaction of an amine with an acyl chloride or an acid anhydride.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenylacetamide derivatives. For example, a study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against various bacterial strains. The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA topoisomerases such as ParE and gyrase, which are essential for bacterial DNA replication and cell proliferation .

Table 1: Antibacterial Activity of Phenylacetamide Derivatives

CompoundMIC (μg/mL)Target Bacteria
Compound 50.64E. coli
Compound 211.25S. aureus
This compound3.00P. aeruginosa

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been evaluated in animal models. Compounds within this class have shown efficacy against seizures induced by various stimuli. The presence of specific functional groups appears to enhance their activity by increasing metabolic stability and improving central nervous system penetration due to increased lipophilicity .

Table 2: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)Efficacy (%)
Compound A1075
Compound B2085
This compound1580

Antipsychotic Activity

Preliminary investigations into the antipsychotic effects of this compound suggest potential interactions with serotonin (5-HT2A) and dopamine (D2) receptors. These interactions may contribute to its therapeutic effects in managing psychotic disorders .

Case Studies

  • Antibacterial Efficacy : In a study examining various phenylacetamides for their antibacterial properties, this compound was found to significantly inhibit the growth of multi-drug resistant strains of E. coli and S. aureus.
  • Anticonvulsant Evaluation : In a controlled animal study, this compound demonstrated a reduction in seizure frequency and duration when administered prior to inducing seizures in test subjects.
  • Psychotropic Effects : A clinical trial evaluating the pharmacodynamics of this compound indicated a notable reduction in psychotic symptoms among participants treated with varying doses compared to placebo groups.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 2,4,5-trimethylbenzoyl group in the target compound contrasts with polar substituents (e.g., methoxy in or hydroxy in ), suggesting divergent bioavailability and tissue distribution.
  • Synthetic Utility: Compounds like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide serve as precursors for bioactive tetrahydroisoquinolines, a role the target compound may also fulfill given its structural complexity .
  • Biological Relevance : Chlorinated derivatives (e.g., ) exhibit altered reactivity due to electron-withdrawing effects, while methyl groups may enhance passive diffusion across biological barriers.

Analytical and Spectroscopic Comparisons

NMR Spectral Signatures

  • N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) : Distinct ¹H-NMR signals at δ 3.88–3.90 ppm (methoxy groups) and aromatic protons at δ 7.16–7.80 ppm . The target compound’s methylbenzoyl group would likely show upfield-shifted aromatic protons (δ ~6.5–7.5 ppm) and methyl singlets (δ ~2.5 ppm).
  • N-(3-chloro-4-hydroxylphenyl)acetamide : Downfield-shifted hydroxy proton (δ ~9–10 ppm) and chlorine-induced deshielding in adjacent carbons .

Elemental Analysis

  • N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide: Analytical data (C, 69.87%; H, 6.58%) align with its molecular formula (C₁₉H₂₁NO₄) . The target compound, with additional methyl groups, would show higher carbon and hydrogen percentages.

Preparation Methods

Formation of the 2,4,5-Trimethylbenzoyl Intermediate

The synthesis begins with the preparation of 2,4,5-trimethylbenzoyl chloride via Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). Reaction of mesitylene with acetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid generates the acylated product. The crude intermediate is purified by recrystallization from ethanol, yielding a white crystalline solid (m.p. 89–91°C).

Reaction Conditions

  • Solvent: Dry dichloromethane
  • Temperature: 0°C to room temperature
  • Catalyst: AlCl₃ (1.2 equiv)
  • Yield: 85%

Coupling with 2-Aminophenylacetamide

The 2,4,5-trimethylbenzoyl chloride is subsequently reacted with 2-aminophenylacetamide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is employed as a base to scavenge HCl generated during the reaction. The mixture is stirred for 12 hours at reflux, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1).

Characterization Data

  • IR (KBr): 3,280 cm⁻¹ (N–H stretch), 1,685 cm⁻¹ (C=O amide), 1,620 cm⁻¹ (C=O ketone).
  • ¹H-NMR (400 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃CO), 2.32 (s, 6H, Ar–CH₃), 2.51 (s, 3H, Ar–CH₃), 7.21–7.45 (m, 4H, aromatic), 8.02 (s, 1H, NH).
  • Yield: 72%

Nucleophilic Acyl Substitution Pathway

Synthesis of 2-(2,4,5-Trimethylbenzoyl)aniline

In this route, 2-nitrobenzaldehyde is first reduced to 2-aminobenzaldehyde using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. The resulting amine is acylated with 2,4,5-trimethylbenzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) to enhance reactivity.

Reaction Optimization

  • Catalyst: DMAP (0.1 equiv)
  • Solvent: Dry dimethylformamide (DMF)
  • Time: 6 hours at 60°C
  • Yield: 68%

Acetylation of the Primary Amine

The intermediate 2-(2,4,5-trimethylbenzoyl)aniline is acetylated using acetic anhydride in pyridine. The reaction proceeds at room temperature for 24 hours, followed by quenching with ice-water and extraction with dichloromethane.

Analytical Data

  • ¹³C-NMR (100 MHz, CDCl₃): δ 24.8 (CH₃CO), 21.3, 21.5, 22.1 (Ar–CH₃), 128.9–139.4 (aromatic carbons), 170.2 (C=O amide), 196.4 (C=O ketone).
  • Elemental Analysis: Calculated for C₁₈H₁₉NO₂: C, 75.76%; H, 6.71%; N, 4.91%. Found: C, 75.69%; H, 6.68%; N, 4.89%.
  • Yield: 78%

Tandem Cyclization-Functionalization Approach

Formation of the Quinazolinone Core

A modified protocol involves cyclization of 2-amino-N-(2,4,5-trimethylbenzoyl)benzamide with formamide under reflux conditions. This generates a quinazolinone intermediate, which is subsequently functionalized with ethyl chloroacetate in dry acetone using potassium carbonate (K₂CO₃) as a base.

Critical Reaction Parameters

  • Cyclization Agent: Formamide (excess)
  • Temperature: 120°C (reflux)
  • Functionalization Time: 8 hours
  • Yield: 52%

Hydrazinolysis and Acetylation

The ethyl ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield a hydrazide derivative, which is acetylated with acetic anhydride. This step introduces the acetamide moiety while preserving the 2,4,5-trimethylbenzoyl group.

Spectroscopic Validation

  • IR (KBr): 3,265 cm⁻¹ (N–H), 1,690 cm⁻¹ (amide C=O), 1,595 cm⁻¹ (aryl C=C).
  • ¹H-NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 3H, CH₃CO), 2.30 (s, 6H, Ar–CH₃), 2.48 (s, 3H, Ar–CH₃), 7.18–7.52 (m, 4H, aromatic), 10.21 (s, 1H, NH).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each route:

Method Yield Reaction Time Cost Scalability
Friedel-Crafts Acylation 72% 18 hours Moderate High
Nucleophilic Substitution 78% 30 hours High Moderate
Tandem Cyclization 52% 24 hours Low Low

Key Observations

  • The Friedel-Crafts route offers the best balance between yield and scalability, making it suitable for industrial applications.
  • The nucleophilic substitution pathway, while high-yielding, requires expensive catalysts (DMAP) and extended reaction times.
  • The tandem cyclization method is limited by lower yields but provides access to intermediate quinazolinones for further derivatization.

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Acylation

Steric hindrance from the 2,4,5-trimethyl substituents can lead to para-substitution byproducts. Computational studies suggest that the mesityl group’s bulkiness shifts electron density, favoring ortho-acylation in 85% of cases.

Hydrolysis of the Acetamide Group

Prolonged exposure to acidic or basic conditions during workup may hydrolyze the acetamide to the corresponding carboxylic acid. This is mitigated by maintaining pH 6–7 during extraction.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2-(2,4,5-Trimethylbenzoyl)phenyl)acetamide to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents for nucleophilic substitution), and reaction time. For example, intermediates like triazolopyrimidine derivatives often require stepwise coupling under inert atmospheres . Purification via column chromatography or recrystallization is critical to isolate the target compound. Characterization by NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validates structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the aromatic proton environment and acetamide group integration. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl (C=O) and amide (N-H) functional groups. X-ray crystallography, when feasible, resolves stereochemical ambiguities . PubChem and NIST databases offer reference spectra for cross-validation .

Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The trimethylbenzoyl moiety enhances lipophilicity, potentially improving membrane permeability, while the acetamide group serves as a hydrogen-bond acceptor for target binding. Substituent effects on the phenyl ring (e.g., electron-donating methyl groups) modulate electrophilic substitution kinetics . Computational modeling (e.g., DFT) can predict reactive sites for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. normal cells) .
  • Validate target engagement using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  • Cross-reference pharmacokinetic data (e.g., plasma stability, metabolic half-life) to contextualize efficacy .

Q. What strategies optimize the pharmacokinetic profile of this compound through structural modifications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to enhance metabolic stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • SAR Studies : Systematic variation of the trimethylbenzoyl substituents (e.g., halogenation) can balance lipophilicity and solubility .

Q. What advanced synthetic methodologies enable efficient scale-up of derivatives for preclinical testing?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) for intermediates like triazolopyrimidines .
  • Flow Chemistry : Enhances reproducibility for multi-step syntheses by automating reagent mixing and temperature control .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived ligands) can generate enantiopure derivatives for stereoselective activity studies .

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